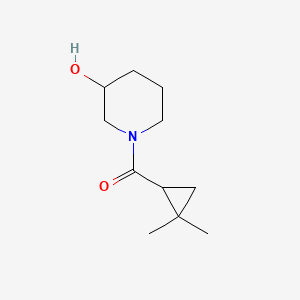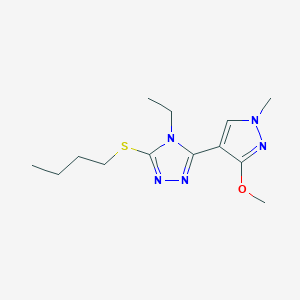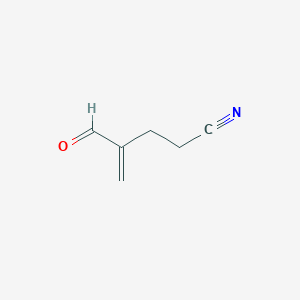
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that are activated by extracellular nucleotides such as ATP and UTP. These receptors are involved in various physiological processes such as inflammation, immune response, and neuronal signaling. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
Target of Action
It’s known that zinc plays a crucial role in many biological processes and is an essential cofactor for many proteins and enzymes .
Mode of Action
Zinc, in general, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established, with zinc forming an essential part of many enzymes and playing an important role in protein synthesis and cell division .
Biochemical Pathways
Zinc transporters maintain intracellular and intra-organellar Zn2+ homeostasis . Detailed information about the structures of different reaction intermediates is required for a comprehensive understanding of their Zn2+ transport mechanisms . Based on structural analyses of human ZnT7, human ZnT8, and bacterial YiiP, it’s proposed that these mechanisms of action ensure efficient Zn2+ transport .
Pharmacokinetics
The pharmacokinetics of zinc, in general, involve its absorption, distribution, metabolism, and excretion from the body . Understanding these processes is crucial for comprehending the response of the body to the drug .
Result of Action
Zinc is known to play a key role in many signal transduction processes . An imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures .
Action Environment
It’s known that zinc’s influence on growth and effects on immunity, various systems of the body, and participation in different metabolisms are well-documented .
実験室実験の利点と制限
One advantage of using 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments is its selectivity for P2Y6 receptors, which allows for specific targeting of these receptors without affecting other nucleotide receptors. However, one limitation is that this compound may not be effective in all diseases or in all animal models of disease.
将来の方向性
1. Further studies are needed to investigate the potential therapeutic applications of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide in other diseases such as cancer and diabetes.
2. The development of more selective and potent P2Y6 receptor antagonists.
3. Studies to investigate the long-term effects of this compound on the immune system and other physiological processes.
4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
合成法
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized by reacting 2-methyl-1,3-benzothiazol-5-amine with 2-chloroacetic acid and tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and neuropathic pain. It has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
特性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFCPSKEBZALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)


![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2455823.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2455827.png)

![5-(4-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2455830.png)

